Home > Products > Screening Compounds P16604 > K201 (hemifumarate)
K201 (hemifumarate) -

K201 (hemifumarate)

Catalog Number: EVT-10987317
CAS Number:
Molecular Formula: C26H36N2O2S
Molecular Weight: 440.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

K201, also known as JTV519 or hemifumarate, is a compound recognized for its role as a ryanodine receptor inhibitor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cardiovascular medicine. Its primary function involves stabilizing the closed conformation of the ryanodine receptor type 2, which plays a crucial role in calcium release from the sarcoplasmic reticulum in cardiac muscle cells. This stabilization is essential for maintaining normal cardiac function and preventing arrhythmias .

Source and Classification

K201 is classified under heterocyclic compounds with nitrogen and sulfur atoms in its structure. It is specifically categorized as an amine derivative, with a molecular formula of C25H32N2O2SC4H4O4C_{25}H_{32}N_{2}O_{2}S\cdot C_{4}H_{4}O_{4} (hemifumarate) and a molecular weight of approximately 540.67 g/mol . The compound has been synthesized and studied for its biological activities, particularly its cardioprotective effects and ability to inhibit spontaneous calcium release in cardiac tissues .

Synthesis Analysis

Methods and Technical Details

The synthesis of K201 involves several chemical reactions that incorporate various reagents to form the final product. The initial steps typically include the formation of the core benzothiazepine structure, followed by functionalization to introduce the piperidine moiety and other substituents that enhance its pharmacological properties.

  1. Starting Materials: The synthesis often begins with commercially available precursors such as benzothiazepines and piperidines.
  2. Reagents: Common reagents include acids, bases, and coupling agents that facilitate the formation of bonds between the different molecular fragments.
  3. Reaction Conditions: The reactions are usually conducted under controlled temperatures and atmospheres (inert gas conditions) to prevent side reactions.

The detailed synthetic pathway may vary depending on the specific method employed, but it generally follows established organic synthesis protocols to ensure high yield and purity of K201 .

Molecular Structure Analysis

Structure and Data

K201's molecular structure features a complex arrangement that includes:

  • A benzothiazepine core
  • A piperidine ring
  • A fumarate moiety that contributes to its solubility and stability

The structural formula can be represented as follows:

Structure:3 4 benzyl l piperidinyl l 7 methoxy 2 3 dihydro l 4 benzothiazepin 4 5H yl l propanone\text{Structure}:\quad \text{3 4 benzyl l piperidinyl l 7 methoxy 2 3 dihydro l 4 benzothiazepin 4 5H yl l propanone}

Key data points regarding K201's structure include:

  • InChI Key: ISLOBKLDZGDFTB-WLHGVMLRSA-N
  • Smiles Notation: O=C(CCN3CCC(CC4=CC=CC=C4)CC3)N2CCSC1=CC=C(OC)C=C1C2.O=C(/C=C/C(O)=O)O .
Chemical Reactions Analysis

Reactions and Technical Details

K201 participates in various chemical reactions primarily related to its function as a ryanodine receptor inhibitor. It has been shown to:

  1. Inhibit Calcium Release: K201 binds to the ryanodine receptor type 2, preventing excessive calcium release from the sarcoplasmic reticulum.
  2. Stabilize RyR Conformation: By stabilizing the closed state of the receptor, K201 reduces arrhythmogenic activity in cardiac tissues .

The specific reaction mechanisms involve competitive binding at the receptor site, altering conformational dynamics that govern calcium ion flow during cardiac action potentials.

Mechanism of Action

Process and Data

K201's mechanism of action is primarily focused on its interaction with ryanodine receptors. The compound stabilizes these receptors in a closed conformation, which is crucial for:

  • Preventing Spontaneous Calcium Release: This action minimizes the risk of calcium overload in cardiac myocytes, which can lead to arrhythmias.
  • Modulating Cardiac Contractility: By controlling calcium levels within cells, K201 helps maintain normal contractile function of heart muscles.

Experimental data indicate that K201 effectively suppresses spontaneous calcium release in isolated cardiomyocytes, demonstrating its potential as an antiarrhythmic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

K201 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) with a maximum concentration around 100 mM.
  • Stability: Maintains stability under refrigerated conditions (around +4°C), ensuring longevity for research applications.

These properties are essential for laboratory handling and formulation into therapeutic agents .

Applications

Scientific Uses

K201 has significant applications in scientific research, particularly in:

  • Cardiovascular Pharmacology: Its ability to modulate calcium signaling makes it a valuable tool for studying heart function and disease mechanisms.
  • Antiarrhythmic Drug Development: Given its properties, K201 is explored as a candidate for developing new antiarrhythmic therapies aimed at treating conditions like atrial fibrillation or ventricular tachycardia.
  • Research on Ryanodine Receptor Function: K201 serves as an important reagent for investigating the role of ryanodine receptors in various physiological processes.
Molecular Mechanisms of Action

Ryanodine Receptor (RyR) Stabilization Dynamics

Partial Agonism and Calcium-Dependent Inhibition of RyR2 in Cardiac Muscle

K201 (hemifumarate) exerts critical regulatory effects on the cardiac ryanodine receptor isoform RyR2 through a dual mechanism characterized by partial agonism and calcium-dependent inhibition. At nanomolar concentrations (≤1 μM), K201 reduces the frequency of spontaneous diastolic calcium release events from the sarcoplasmic reticulum without significantly altering the amplitude of systolic calcium transients. This stabilization occurs via ligand-induced conformational changes that decrease RyR2 open probability during calcium overload conditions [2]. The compound binds to the FKBP12.6 interaction domain of RyR2, enhancing the binding affinity of this stabilizing protein and preventing pathological channel leakage during diastole [4]. Higher concentrations (≥3 μM) paradoxically reduce sarcoplasmic reticulum calcium content and calcium transient amplitude due to secondary inhibition of sarcoplasmic reticulum calcium uptake mechanisms [2].

Table 1: Concentration-Dependent Effects of K201 on Cardiac RyR2 Function

Concentration RangeRyR2 Open ProbabilitySarcoplasmic Reticulum Ca²⁺ ContentDiastolic Ca²⁺ Leak
≤1 μMReducedUnchangedSignificantly inhibited
≥3 μMFurther reducedDecreased (74±9% of control)Abolished

Experimental evidence from voltage-clamp studies in adult rabbit cardiomyocytes demonstrates that 1 μM K201 suppresses spontaneous calcium waves by 50% without affecting L-type calcium current amplitude, confirming its anti-arrhythmic efficacy through targeted RyR2 stabilization [2]. This calcium-dependent inhibition is particularly pronounced under conditions of elevated cytosolic calcium, where K201 prevents RyR2 hyperactivity that characterizes heart failure and catecholaminergic polymorphic ventricular tachycardia.

Modulation of RyR1 Isoforms in Skeletal Muscle Pathophysiology

In skeletal muscle systems, K201 modulates the RyR1 isoform through mechanisms distinct from its cardiac actions. Unlike its partial agonist effects on RyR2, K201 primarily functions as a functional antagonist of RyR1-mediated calcium release. Skeletal muscle microsome studies reveal that K201 (≥5 μM) increases calcium leak from the sarcoplasmic reticulum by directly activating RyR1 channels with a half-maximal effective concentration (EC₅₀) of 12.0 μM [5]. This activation occurs through binding at the cytosolic domain of RyR1, inducing subconductance states that permit calcium flux while inhibiting full channel opening. The compound demonstrates isoform-specific effects, with approximately 1.3-fold greater potency for cardiac RyR2 over skeletal RyR1 [5]. This differential modulation may underlie the tissue-specific responses observed in therapeutic applications, particularly in malignant hyperthermia models where RyR1 stabilization prevents uncontrolled calcium release triggered by anesthetic agents.

Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA) Regulation

Concentration-Dependent SERCA Inhibition Mechanisms

K201 exhibits calcium-dependent SERCA inhibition through direct interaction with the nucleotide-binding domain of the calcium pump. Biochemical assays using cardiac microsomes demonstrate half-maximal SERCA2a inhibition (IC₅₀) at 6.6 μM, with complete inhibition occurring at concentrations ≥30 μM [5] [8]. This inhibition is non-competitive with respect to ATP and calcium, suggesting allosteric modulation rather than pore blockade. Molecular dynamics simulations reveal that K201 binding induces conformational restriction of SERCA's phosphorylation domain, reducing the rate of calcium translocation from the cytosolic to the lumenal side of the sarcoplasmic reticulum membrane [8]. The inhibition kinetics follow a two-phase model: rapid initial inhibition (τ = 15s) followed by slower progression to maximal inhibition (τ = 120s), consistent with multi-site binding or cooperative effects. Crucially, SERCA inhibition occurs at concentrations significantly higher than those required for RyR2 stabilization, highlighting the therapeutic window for selective RyR targeting in cardiac applications.

Table 2: SERCA Inhibition Parameters by K201 in Striated Muscle

Tissue SourceSERCA IsoformIC₅₀ (μM)Vₘₐₓ ReductionATPase Activity Inhibition
Cardiac muscleSERCA2a6.668±5%62±7%
Skeletal muscleSERCA1a9.952±4%57±6%

Differential Effects on Cardiac vs. Skeletal Muscle Microsomes

The inhibitory potency of K201 against SERCA exhibits significant tissue specificity, with cardiac microsomes showing 1.5-fold greater sensitivity compared to skeletal muscle preparations [5]. This differential susceptibility arises from structural variations in the nucleotide-binding domain between SERCA1a (predominant in fast-twitch skeletal muscle) and SERCA2a (cardiac isoform). Kinetic analyses demonstrate that K201 reduces the maximal velocity (Vₘₐₓ) of cardiac SERCA2a by 68±5% while only decreasing skeletal SERCA1a Vₘₐₓ by 52±4% at equivalent concentrations (10 μM) [5]. Furthermore, K201 decreases the apparent calcium affinity of SERCA2a (Kₘ increase from 0.28±0.03 μM to 0.51±0.05 μM) without significantly altering SERCA1a calcium kinetics. These isoform-selective effects contribute to the reduced cardiodepressant effects observed in skeletal muscle compared to cardiac tissue at therapeutic concentrations.

Calcium Homeostasis Synergism

Integration of RyR and SERCA Modulation in Diastolic/Systolic Calcium Cycling

The therapeutic efficacy of K201 emerges from its integrated modulation of both calcium release (RyR) and calcium reuptake (SERCA) mechanisms. In cardiomyocytes, low concentrations (0.3 μM) enhance sarcoplasmic reticulum calcium loading by 26±8% during diastole, measured through post-rest potentiation assays [4]. This occurs through preferential RyR2 stabilization that reduces diastolic calcium leakage without concurrent SERCA inhibition. The compound optimizes the systolic calcium transient by maintaining sarcoplasmic reticulum calcium content while preventing spontaneous calcium waves that trigger arrhythmias. During calcium overload conditions (extracellular calcium ≥5 mM), K201 significantly improves diastolic tension (normalized ratio 1.01±0.03 vs. 1.26±0.06 in controls) and enhances developed tension by 27±8% in failing human myocardium [4]. These functional improvements result from the compound's ability to balance RyR-mediated calcium release and SERCA-dependent reuptake across physiological heart rates (1-3 Hz), effectively resynchronizing excitation-contraction coupling in pathological states.

The temporal sequence of calcium cycling modulation involves:

  • Diastolic stabilization: K201-bound RyR2 exhibits reduced sensitivity to luminal calcium activation, preventing store-overload-induced calcium release
  • Systolic enhancement: Preserved sarcoplasmic reticulum calcium content increases calcium transient amplitude upon normal activation
  • Reuptake modulation: Mild SERCA inhibition at therapeutic concentrations prevents cytosolic calcium overload during rapid pacing

This triphasic regulation establishes a negative feedback loop where SERCA inhibition prevents excessive sarcoplasmic reticulum loading that might overcome RyR stabilization, while RyR stabilization allows sufficient calcium release for contraction despite reduced SERCA activity.

Annexin V Interaction and Calcium Flux Attenuation

Crystallographic studies reveal that K201 binds to the hinge region cavity of annexin V (AnxV) formed by the N-terminal strand and domains II-III-IV, with a dissociation constant (Kd) of 14±2 nM [3] [6]. This high-affinity interaction induces allosteric changes that restrict calcium movement through the central hydrophilic pore of the annexin V hexamer. Specifically, K201 binding reorients the flexible loop connecting domains II and III from an "open" to "closed" conformation, reducing the pore diameter from 4.2Å to 3.1Å and thereby inhibiting calcium conductance by 78±8% at saturating concentrations (25 μM) [6] [9]. This calcium channel blockade has significant physiological implications in bone mechanotransduction, where annexin V forms stretch-activated calcium channels in osteoblasts. K201 (10 μM) inhibits oscillating fluid flow-induced calcium transients by 64±7% in MG-63 osteoblastic cells, confirming its role in modulating annexin V-mediated calcium entry [9]. The compound's binding site on annexin V is structurally distinct from its RyR and SERCA interaction domains, enabling simultaneous modulation of multiple calcium regulatory targets without competitive binding. This multi-target engagement underlies the coordinated attenuation of pathological calcium fluxes across diverse physiological contexts.

Properties

Product Name

K201 (hemifumarate)

IUPAC Name

3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;methane

Molecular Formula

C26H36N2O2S

Molecular Weight

440.6 g/mol

InChI

InChI=1S/C25H32N2O2S.CH4/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20;/h2-8,18,21H,9-17,19H2,1H3;1H4

InChI Key

MDRZSRVDMAJMDC-UHFFFAOYSA-N

Canonical SMILES

C.COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.